molecular formula C28H29NO9 B13848963 Tolmetin O-Benzyl beta-D-Glucuronide

Tolmetin O-Benzyl beta-D-Glucuronide

Cat. No.: B13848963
M. Wt: 523.5 g/mol
InChI Key: OUBYZYKSTKDHPH-NLMMERCGSA-N
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Description

Tolmetin O-Benzyl beta-D-Glucuronide is a chemical compound used as an intermediate in the synthesis of Tolmetin beta-D-Glucuronide, which is a metabolite of Tolmetin. Tolmetin itself is a non-steroidal anti-inflammatory drug (NSAID) used to treat various painful conditions, including osteoarthritis, rheumatoid arthritis, and juvenile arthritis .

Preparation Methods

Synthetic Routes and Reaction Conditions

Tolmetin O-Benzyl beta-D-Glucuronide is synthesized through a series of chemical reactions involving Tolmetin and glucuronic acid derivatives. The synthesis typically involves the protection of hydroxyl groups, activation of carboxylic acids, and coupling reactions to form the glucuronide linkage.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions, such as temperature, pH, and solvent choice, to maximize yield and purity. The use of automated reactors and continuous flow systems can enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

Tolmetin O-Benzyl beta-D-Glucuronide undergoes various chemical reactions, including:

    Oxidation: Conversion of hydroxyl groups to carbonyl groups.

    Reduction: Reduction of carbonyl groups to hydroxyl groups.

    Substitution: Replacement of functional groups with other substituents.

Common Reagents and Conditions

    Oxidation: Common reagents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used.

    Substitution: Conditions vary depending on the substituent, but common reagents include alkyl halides and nucleophiles.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols .

Scientific Research Applications

Tolmetin O-Benzyl beta-D-Glucuronide has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of glucuronide conjugates for studying drug metabolism and pharmacokinetics.

    Biology: Investigated for its interactions with proteins and enzymes involved in drug metabolism.

    Medicine: Studied for its potential role in reducing drug toxicity and improving drug delivery.

    Industry: Utilized in the development of new pharmaceuticals and chemical processes.

Mechanism of Action

The mechanism of action of Tolmetin O-Benzyl beta-D-Glucuronide involves its conversion to Tolmetin beta-D-Glucuronide, which is then metabolized in the body. The glucuronide conjugate is more water-soluble, facilitating its excretion. The molecular targets include enzymes such as UDP-glucuronosyltransferases, which catalyze the glucuronidation process .

Comparison with Similar Compounds

Similar Compounds

    Tolmetin beta-D-Glucuronide: A direct metabolite of Tolmetin, used to study drug metabolism.

    Indomethacin beta-D-Glucuronide: Another NSAID glucuronide, used for similar research purposes.

    Ibuprofen beta-D-Glucuronide: A glucuronide conjugate of Ibuprofen, studied for its pharmacokinetics.

Uniqueness

Tolmetin O-Benzyl beta-D-Glucuronide is unique due to its specific role as an intermediate in the synthesis of Tolmetin beta-D-Glucuronide. Its structure allows for targeted studies on the metabolism and excretion of Tolmetin, providing valuable insights into drug safety and efficacy.

Properties

Molecular Formula

C28H29NO9

Molecular Weight

523.5 g/mol

IUPAC Name

benzyl (2S,3S,4S,5R,6S)-3,4,5-trihydroxy-6-[2-[1-methyl-5-(4-methylbenzoyl)pyrrol-2-yl]acetyl]oxyoxane-2-carboxylate

InChI

InChI=1S/C28H29NO9/c1-16-8-10-18(11-9-16)22(31)20-13-12-19(29(20)2)14-21(30)37-28-25(34)23(32)24(33)26(38-28)27(35)36-15-17-6-4-3-5-7-17/h3-13,23-26,28,32-34H,14-15H2,1-2H3/t23-,24-,25+,26-,28+/m0/s1

InChI Key

OUBYZYKSTKDHPH-NLMMERCGSA-N

Isomeric SMILES

CC1=CC=C(C=C1)C(=O)C2=CC=C(N2C)CC(=O)O[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)C(=O)OCC4=CC=CC=C4)O)O)O

Canonical SMILES

CC1=CC=C(C=C1)C(=O)C2=CC=C(N2C)CC(=O)OC3C(C(C(C(O3)C(=O)OCC4=CC=CC=C4)O)O)O

Origin of Product

United States

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